molecular formula C11H14ClNO4S B1299660 3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid CAS No. 59815-50-8

3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid

Cat. No. B1299660
CAS RN: 59815-50-8
M. Wt: 291.75 g/mol
InChI Key: CICPHGOQDCGVPX-UHFFFAOYSA-N
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Description

3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid, commonly referred to as tBSA, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water and is a derivative of benzoic acid. This compound has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Application in Chemical Synthesis

  • Scientific Field : Chemical Synthesis
  • Application Summary : 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid is a chemical compound used in the field of chemical synthesis . It’s a boronic acid derivative, which are often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction .
  • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, these compounds are used in reactions with organohalides or pseudohalides in the presence of a base .
  • Results or Outcomes : The outcomes of these reactions are biaryl compounds, which have numerous applications in pharmaceuticals and organic materials .

Application in Etherification of Glycerol

  • Scientific Field : Green Chemistry
  • Application Summary : Higher tert-Butyl glycerol ethers (tBGEs) can be produced from tert-butyl alcohol (TBA) and glycerol using an acid catalyst . This reaction leads to the formation of five tBGEs (two monoethers, two diethers, and one triether) .
  • Methods of Application : The etherification of glycerol with TBA is monitored using p-toluensulfonic acid (PTSA) as homogeneous catalysts . Two analytical techniques were used: gas chromatography (GC), which constitutes the benchmark method, and 1H nuclear magnetic resonance (1H NMR) .
  • Results or Outcomes : The combined use of both techniques allowed for a complete quantitative and qualitative description of the glycerol tert-butylation progress . The set of experimental results collected showed the influence of the catalyst concentration and TBA/glycerol ratio on the etherification reaction .

Application in Pharmaceutical Sciences

  • Scientific Field : Pharmaceutical Sciences
  • Application Summary : A simple and safe tert-butylation reaction was developed. Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .
  • Methods of Application : The tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
  • Results or Outcomes : The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .

Application in Chemical Supply

  • Scientific Field : Chemical Supply
  • Application Summary : 3-(tert-butylsulfamoyl)-4-methoxybenzoic acid is a chemical compound that is available from various suppliers for scientific research needs .
  • Methods of Application : This compound can be used in various chemical reactions depending on its chemical properties and reactivity .
  • Results or Outcomes : The specific outcomes would depend on the particular reactions being performed .

Application in Chemical Supply

  • Scientific Field : Chemical Supply
  • Application Summary : 3-(tert-butylsulfamoyl)-4-methoxybenzoic acid is a chemical compound that is available from various suppliers for scientific research needs .
  • Methods of Application : This compound can be used in various chemical reactions depending on its chemical properties and reactivity .
  • Results or Outcomes : The specific outcomes would depend on the particular reactions being performed .

Application in tert-Butylation of Carboxylic Acids and Alcohols

  • Scientific Field : Organic Chemistry
  • Application Summary : A simple and safe tert-butylation reaction was developed. Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .
  • Methods of Application : All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
  • Results or Outcomes : The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .

properties

IUPAC Name

3-(tert-butylsulfamoyl)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICPHGOQDCGVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368467
Record name 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butylsulfamoyl)-4-chlorobenzoic acid

CAS RN

59815-50-8
Record name 3-(tert-butylsulfamoyl)-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 36.5 g (0.5 mol) of tert.-butylamine and 250 ml of ethanol were added 25.5 g (0.1 mol) of 4-chloro-3-chlorosulfonylbenzoic acid in small portions while stirring and cooling, the reaction temperature being maintained at about 30° C. After a dwelling time over night at room temperature, the solvent was distilled off, the residue was dissolved in about 200 ml of water, the pH was adjusted to 1 with concentrated HCl and the crystals were filtered off. Melting point: 250° C.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two

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